molecular formula C26H20FN3O2 B2964128 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866349-49-7

3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2964128
CAS RN: 866349-49-7
M. Wt: 425.463
InChI Key: HDZKASDJEOLLKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the pyrazoloquinoline core and subsequent functionalization. Researchers have explored various synthetic routes, such as multicomponent reactions , cyclization , and palladium-catalyzed cross-coupling strategies. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Heterocyclic Chemistry and Quinoline Derivatives

Quinoline and its derivatives, including quinoxalines, are heterocyclic compounds featuring a fusion of benzene and pyrazine rings. These compounds are known for their diverse applications in dyes, pharmaceuticals, and antibiotics. Quinoxaline derivatives, in particular, are synthesized through the condensation of ortho-diamines with 1,2-diketones, leading to compounds with potential antitumoral properties and applications as catalysts' ligands (Pareek & Kishor, 2015).

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to quinolines, have been explored for their utility in creating novel optoelectronic materials. These compounds are integral to the development of luminescent molecules, chelate compounds, and electroluminescent materials. Their incorporation into π-extended conjugated systems enhances the performance of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and their potential use in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives have shown significant effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them valuable in protecting metals from corrosion. This property is particularly relevant in industrial applications where metal longevity is critical (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

The modification of quinoxaline structures opens up a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. The versatility of quinoxaline derivatives in medical research underscores their potential in developing new therapeutic agents (Pereira et al., 2015).

properties

IUPAC Name

5-(3,4-dimethylphenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-15-3-6-18(9-16(15)2)25-21-13-30(12-17-4-7-19(27)8-5-17)22-11-24-23(31-14-32-24)10-20(22)26(21)29-28-25/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZKASDJEOLLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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